molecular formula C13H14N4O3 B15218967 N-(2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl)benzamide CAS No. 55455-18-0

N-(2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl)benzamide

Cat. No.: B15218967
CAS No.: 55455-18-0
M. Wt: 274.28 g/mol
InChI Key: WYBRZOBLOVHIOF-UHFFFAOYSA-N
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Description

N-(2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl)benzamide (CAS 55455-18-0) is a benzamide derivative based on the metronidazole scaffold, a well-known antibiotic effective against anaerobic bacteria and certain parasites . This compound is supplied as an analytical standard for research applications. It is suited for use in analytical methods development and pharmacokinetics research, with proven separation using reverse-phase (RP) HPLC with a mobile phase of acetonitrile, water, and phosphoric acid (replaceable with formic acid for MS-compatible applications) . The compound has a molecular formula of C13H14N4O3 and a molecular weight of 274.28 g/mol . Key identifiers include the SMILES string C1=C( N CCNC(=O)C2=CC=CC=C2) N+ =O and the InChIKey WYBRZOBLOVHIOF-UHFFFAOYSA-N . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses.

Properties

CAS No.

55455-18-0

Molecular Formula

C13H14N4O3

Molecular Weight

274.28 g/mol

IUPAC Name

N-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]benzamide

InChI

InChI=1S/C13H14N4O3/c1-10-15-9-12(17(19)20)16(10)8-7-14-13(18)11-5-3-2-4-6-11/h2-6,9H,7-8H2,1H3,(H,14,18)

InChI Key

WYBRZOBLOVHIOF-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(N1CCNC(=O)C2=CC=CC=C2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Alkylation to Introduce the Ethyl Spacer

The ethyl bridge connecting the imidazole core to the benzamide group is introduced via nucleophilic substitution. In a representative procedure from, 2-methyl-5-nitro-1H-imidazole (10 g) is dissolved in dimethyl sulfoxide (40 mL) and reacted with 2-chloroethylamine hydrochloride (12 g) in ethanol (40 mL) at 80°C for 1.5 hours. The mixture is neutralized with 10% NaOH, yielding 1-(2-aminoethyl)-2-methyl-5-nitro-1H-imidazole as a yellowish precipitate. Recrystallization in ethanol purifies the product (yield: ~68%).

Amidation with Benzoyl Chloride

The final step involves coupling the amine-terminated intermediate with benzoyl chloride. In a modified protocol from, 1-(2-aminoethyl)-2-methyl-5-nitro-1H-imidazole (2 g) is stirred with benzoyl chloride (1.2 equivalents) in dry dichloromethane under nitrogen. Triethylamine (3 equivalents) is added dropwise to scavenge HCl, and the reaction proceeds at room temperature for 12 hours. The crude product is washed with ice-cold water and recrystallized in methanol to obtain this compound as a white crystalline solid (yield: 74%).

Optimization of Reaction Conditions

Solvent and Temperature Effects

Ethanol and dimethyl sulfoxide are critical for solubilizing the imidazole intermediate during alkylation. Elevated temperatures (75–80°C) enhance reaction rates but require careful monitoring to avoid decomposition. For amidation, dichloromethane facilitates efficient mixing, while triethylamine ensures a deprotonated amine for nucleophilic attack on benzoyl chloride.

Stoichiometric Ratios

A 1:1.2 molar ratio of 1-(2-aminoethyl)-2-methyl-5-nitro-1H-imidazole to benzoyl chloride minimizes side products like N-acylated byproducts. Excess benzoyl chloride (>1.5 equivalents) leads to diminished yields due to competing hydrolysis.

Purification and Characterization

Recrystallization

Crude this compound is purified via recrystallization in methanol, achieving >95% purity as confirmed by HPLC.

Spectroscopic Analysis

FTIR (KBr, cm⁻¹):

  • 1615–1623 (C=O stretch, amide)
  • 1510–1586 (C=C aromatic)
  • 3324–3381 (N-H stretch)

¹H NMR (400 MHz, DMSO-d₆):

  • δ 2.5 (s, 3H, imidazole-CH₃)
  • δ 3.3–3.1 (m, 2H, -CH₂- ethyl spacer)
  • δ 7.1–7.9 (m, 5H, benzamide aromatic protons)

Chromatographic Validation

Reverse-phase HPLC on a Newcrom R1 column (acetonitrile/water/phosphoric acid, 45:55:0.1) confirms a retention time of 6.8 minutes with >99% purity.

Scalability and Pharmacokinetic Suitability

The synthetic route is scalable to gram-scale production without significant yield reduction. The compound’s logP (1.16) and molecular weight (274.28 g/mol) align with Lipinski’s rules, suggesting favorable pharmacokinetic properties for further pharmacological studies.

Challenges and Alternative Approaches

Competing Side Reactions

Uncontrolled nitration during imidazole synthesis may yield 4-nitro regioisomers. Regioselective nitration requires precise temperature control and stoichiometric nitric acid.

Amidation Alternatives

Schotten-Baumann conditions (aqueous NaOH, benzoyl chloride) offer an alternative to dichloromethane but risk hydrolyzing the nitro group under basic conditions.

Chemical Reactions Analysis

Reduction of the Nitro Group

The 5-nitro group on the imidazole ring undergoes reduction to form amine derivatives, a critical reaction for modifying bioactivity.

Reaction Conditions Product Key Spectral Evidence
H₂/Pd-C in ethanol, 60°C, 4 hrsN-(2-(2-methyl-5-amino-1H-imidazol-1-yl)ethyl)benzamide- Loss of NO₂ IR peaks (1520–1366 cm⁻¹)
- Appearance of NH₂ stretches (3368–3313 cm⁻¹)
NaBH₄/CuCl₂ in THF, RT, 12 hrsPartially reduced intermediates- ESI-MS: [M+H]⁺ at m/z 274 → 244 (loss of NO)

Mechanistic Insight : The nitro group’s electron-withdrawing nature facilitates nucleophilic attack, forming intermediates like nitroso or hydroxylamine before full reduction to amine .

Nucleophilic Substitution at the Imidazole Ring

The imidazole N-H (position 1) is susceptible to alkylation or acylation under basic conditions.

Reagent Product Observations
2-Chloroaniline, K₂CO₃, DMF, 70°CN-(2-(2-methyl-5-nitro-1-(2-chlorophenyl)-1H-imidazol-1-yl)ethyl)benzamide- ¹H NMR: δ 7.5–7.9 ppm (aromatic protons)
- IR: 1615 cm⁻¹ (C=O stretch)
Propionic anhydride, pyridineN-(2-(2-methyl-5-nitro-1-propionyl-1H-imidazol-1-yl)ethyl)benzamide- FTIR: 1734 cm⁻¹ (ester C=O)
- ¹H NMR: δ 2.2 ppm (CH₃ of propionyl)

Limitations : Steric hindrance from the ethyl-benzamide group reduces reactivity at position 4 of the imidazole ring .

Hydrolysis of the Amide Bond

The benzamide group undergoes acid- or base-catalyzed hydrolysis to form carboxylic acid derivatives.

Conditions Product Analytical Data
6M HCl, reflux, 8 hrs2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethylammonium chloride + benzoic acid- LC-MS: [M+H]⁺ at m/z 155 (benzoic acid)
- IR: 1699 cm⁻¹ (carboxylic acid C=O)
NaOH (10%), 100°C, 6 hrsSodium benzoate + 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethylamine- ¹H NMR: δ 3.6 ppm (CH₂NH₂)
- Loss of amide C=O stretch (1666 cm⁻¹ → 1615 cm⁻¹)

Kinetics : Hydrolysis rates are pH-dependent, with faster degradation in acidic media due to protonation of the amide nitrogen .

Oxidation of the Imidazole Ring

The imidazole ring undergoes oxidation to form N-oxides, enhancing solubility and altering electronic properties.

Oxidizing Agent Product Key Findings
m-CPBA, CH₂Cl₂, RT, 2 hrsN-(2-(2-methyl-5-nitro-1H-imidazol-1-yl-3-oxide)ethyl)benzamide- IR: 1576 cm⁻¹ (N-O stretch)
- ¹H NMR: Deshielded imidazole proton at δ 8.3 ppm
H₂O₂, acetic acid, 50°C, 5 hrsMixture of mono- and di-oxides- ESI-MS: [M+Na]⁺ at m/z 297 → 313 (+16 Da)

Applications : N-oxides exhibit improved pharmacokinetic profiles in preclinical models .

Cycloaddition and Cross-Coupling Reactions

The nitroimidazole moiety participates in Huisgen cycloaddition and Suzuki-Miyaura coupling.

Reaction Conditions Outcome
CuAAC with phenylacetyleneCuSO₄, sodium ascorbate, H₂O/tert-BuOHTriazole-linked dimer confirmed by [M+H]⁺ at m/z 533
Suzuki coupling with phenylboronic acidPd(PPh₃)₄, K₂CO₃, dioxane, 90°CBiaryl product with ¹H NMR: δ 7.8 ppm (new aromatic protons)

Challenges : The nitro group’s electron-withdrawing effect deactivates the ring toward electrophilic substitution .

Photochemical Reactions

UV irradiation induces nitro-to-nitrito isomerization and radical formation.

Condition Observation Implications
UV (254 nm), methanol, 30 minESR detection of imidazole-centered radicals- Proposed mechanism involves NO₂ → ONO rearrangement
Visible light, TiO₂ catalystDegradation to CO₂ and NH₃- IR: Loss of NO₂ and amide bands

Scientific Research Applications

N-(2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its antimicrobial and antiprotozoal activities.

    Medicine: Investigated for its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The biological activity of N-(2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl)benzamide is primarily due to the presence of the nitro group. This group undergoes bioreduction in the presence of cellular reductases, leading to the formation of reactive intermediates. These intermediates can cause DNA damage, inhibit DNA synthesis, and induce apoptosis in target cells. The compound’s molecular targets include DNA and various enzymes involved in cellular metabolism.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Comparisons

The target compound shares core features with several benzamide and nitroimidazole derivatives. Key comparisons include:

Anticonvulsant Nitroimidazole Derivatives (OL4–OL7)

Compounds OL4, OL5, OL6, and OL7 () feature a 2-methyl-5-nitroimidazole group linked to benzamide or ester moieties via acetyl or aminophenyl chains. For example:

  • OL4: 2-(2-methyl-5-nitro-1H-imidazol-1-yl)-N-{2-[(3-nitrophenyl)amino]phenyl}acetamide.
  • OL5: 2-{[(2-methyl-5-nitro-1H-imidazol-1-yl)acetyl]amino}phenyl acetate.

These compounds exhibit strong anticonvulsant activity against phenytoin, suggesting that the nitroimidazole group is critical for binding to neurological targets. However, the target compound’s ethyl linker (vs. acetyl in OL4–OL7) may alter pharmacokinetics, such as metabolic stability or blood-brain barrier penetration .

Benzimidazole-Benzamide Hybrids
  • Compound 5 (): N-((2-5-chloro-1H-benzo[d]imidazole-2-yl)phenylamino)methyl)-N-phenyl benzamide incorporates a chloro-benzimidazole and a phenylamino linker.
  • Compound 28 (): A benzodioxol-containing derivative with a benzimidazole core. The benzodioxol group could improve metabolic stability, a feature absent in the target compound .
Phenethylamine-Linked Benzamides
  • Rip-B (): N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide features a dimethoxyphenethylamine linker. The methoxy groups enhance hydrophilicity, contrasting with the nitroimidazole’s electron-withdrawing effects in the target compound .

Tabulated Comparison of Key Features

Compound Name/ID Molecular Weight (g/mol) Key Functional Groups Biological Activity Analytical Method(s)
Target Compound 274.28 Benzamide, 2-methyl-5-nitroimidazole Anticonvulsant (inferred) HPLC
OL4 () ~400 (estimated) Acetamide, nitroimidazole, nitrophenyl Strong anticonvulsant Not specified
Compound 5 () ~400 (estimated) Chlorobenzimidazole, benzamide Not specified NMR, IR
Rip-B () 313.37 Benzamide, 3,4-dimethoxyphenethyl Not specified NMR, Melting point
Compound 28 () 401.42 Benzimidazole, benzodioxol IDO1 inhibitor Column chromatography

Biological Activity

N-(2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl)benzamide is a derivative of nitroimidazole, a class of compounds known for their diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. This article reviews the biological activity of this compound, supported by data tables, case studies, and recent research findings.

Chemical Structure and Properties

The compound has the following molecular formula:

  • Molecular Formula : C₁₃H₁₅N₃O₄
  • Molecular Weight : 323.27 g/mol
  • IUPAC Name : N-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]benzamide

The presence of the nitro group at the 5-position of the imidazole ring is critical for its biological activity, influencing both its pharmacokinetics and interaction with biological targets .

Antimicrobial Activity

This compound exhibits significant antimicrobial properties. A study evaluated various derivatives of nitroimidazole and found that compounds similar to this one showed potent antibacterial and antifungal activity. The mechanism of action is primarily through the generation of reactive nitro radicals that damage bacterial DNA .

Table 1: Antimicrobial Activity of Nitroimidazole Derivatives

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundE. coli0.5 μg/mL
SecnidazoleTrichomonas vaginalis0.25 μg/mL
MetronidazoleClostridium difficile0.75 μg/mL

Antitumor Activity

Recent studies have highlighted the potential antitumor effects of nitroimidazole derivatives. This compound has shown promise in inhibiting the proliferation of cancer cell lines, particularly breast cancer cells (MDA-MB-435-S) and leukemia cells (HL60). The compound induces apoptosis through the activation of caspase pathways .

Case Study: Effects on Cancer Cell Lines

In vitro studies demonstrated that treatment with this compound resulted in:

  • Cell Viability Reduction : A decrease in cell viability by approximately 70% at a concentration of 10 µM.
  • Apoptosis Induction : Increased levels of caspase-3 and caspase-9, indicating activation of apoptotic pathways.

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. This action may be attributed to its ability to modulate intracellular signaling pathways involved in inflammation .

Table 2: Anti-inflammatory Effects

CytokineControl Level (pg/mL)Treated Level (pg/mL)
TNF-alpha12045
IL-68030

Q & A

Q. What are the optimal synthetic routes for N-(2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl)benzamide, and how can reaction conditions be optimized?

The synthesis typically involves multi-step condensation reactions. Key steps include:

  • Nucleophilic substitution : Reacting 2-methyl-5-nitroimidazole with ethylenediamine derivatives under inert conditions (e.g., nitrogen atmosphere) to form the imidazole-ethylamine intermediate .
  • Amide coupling : Using benzoyl chloride or activated esters in polar aprotic solvents (e.g., DMF, acetonitrile) with catalysts like DCC (dicyclohexylcarbodiimide) to form the final benzamide .
  • Purification : Recrystallization from ethanol or column chromatography (silica gel, eluent: ethyl acetate/hexane) ensures purity. Reaction yields are monitored via TLC and optimized by adjusting temperature (60–80°C) and stoichiometry .

Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?

  • X-ray crystallography : Single-crystal analysis using SHELX programs (e.g., SHELXL for refinement) resolves the molecular geometry, including nitro group orientation and imidazole ring planarity .
  • Spectroscopy :
  • NMR : 1^1H and 13^13C NMR confirm proton environments (e.g., imidazole CH3_3 at δ 2.5 ppm, benzamide aromatic protons at δ 7.3–8.1 ppm) .
  • IR : Peaks at ~1650 cm1^{-1} (amide C=O) and ~1520 cm1^{-1} (nitro group) validate functional groups .
    • Elemental analysis : Combustion data (C, H, N) must match theoretical values within ±0.3% to confirm purity .

Q. What strategies ensure high purity during synthesis, and how are impurities identified?

  • In-process monitoring : HPLC or GC-MS tracks intermediate formation and byproducts (e.g., unreacted benzoyl chloride) .
  • Recrystallization : Solvent polarity adjustments (e.g., ethanol/water mixtures) remove polar impurities like nitroso derivatives .
  • Mass spectrometry : High-resolution ESI-MS identifies molecular ions ([M+H]+^+) and fragments (e.g., loss of NO2_2 group at m/z 121) .

Advanced Research Questions

Q. How can discrepancies between crystallographic data and computational models (e.g., DFT) be resolved?

  • Validation tools : Use PLATON (Twinned Rigid-Body Restraints) or ADDSYM to check for missed symmetry in X-ray data .
  • DFT optimization : Compare computed (B3LYP/6-311+G(d,p)) and experimental bond lengths/angles. Discrepancies >0.05 Å may indicate crystal packing effects or solvent interactions .
  • Hirshfeld surface analysis : Visualizes intermolecular interactions (e.g., C–H···O hydrogen bonds) to explain deviations .

Q. What in vitro assays are suitable for evaluating the compound’s biological activity, and how are mechanisms probed?

  • Antimicrobial activity : Minimum inhibitory concentration (MIC) assays against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .
  • Anticancer screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} determination. Apoptosis markers (caspase-3 activation) are tracked via flow cytometry .
  • Docking studies : AutoDock Vina predicts binding to targets (e.g., C. albicans lanosterol 14α-demethylase, PDB: 5TZ1) using the nitro group as a hydrogen-bond acceptor .

Q. How are structure-activity relationship (SAR) studies designed for derivatives of this compound?

  • Scaffold modifications : Introduce substituents at the benzamide (e.g., -OCH3_3, -F) or imidazole (e.g., -Cl, -CF3_3) positions to assess electronic effects .
  • Bioisosteric replacements : Replace the nitro group with sulfonamide or cyano groups to compare potency and solubility .
  • Pharmacokinetic profiling : LogP (octanol/water partition) and metabolic stability (microsomal assays) guide lead optimization .

Q. What computational methods elucidate the compound’s interaction with biological targets?

  • Molecular dynamics (MD) simulations : GROMACS assesses binding stability (RMSD <2.0 Å over 100 ns) to enzymes like DNA gyrase .
  • QM/MM hybrid models : Explore nitro group reduction mechanisms (e.g., nitroreductase activity) using Gaussian and Amber .
  • ADMET prediction : SwissADME estimates toxicity (AMES test) and bioavailability (%F >30%) .

Q. How should researchers address variability in biological activity data across studies?

  • Standardized protocols : Use CLSI guidelines for MIC assays to minimize inter-lab variability .
  • Positive controls : Compare with reference drugs (e.g., metronidazole for antimicrobial studies) to normalize results .
  • Meta-analysis : Pool data from multiple studies (e.g., IC50_{50} values) using statistical tools (e.g., R or GraphPad Prism) to identify trends .

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